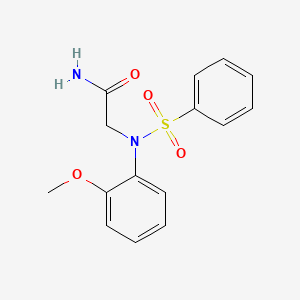

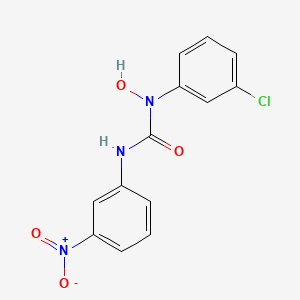

![molecular formula C13H11N3O2 B5530603 N-[2-(aminocarbonyl)phenyl]nicotinamide](/img/structure/B5530603.png)

N-[2-(aminocarbonyl)phenyl]nicotinamide

説明

Synthesis Analysis

The synthesis of N-[2-(aminocarbonyl)phenyl]nicotinamide derivatives typically involves condensation reactions. A study by Elkaeed et al. (2022) describes the synthesis of a nicotinamide-based derivative through the condensation of N-(4-(hydrazinecarbonyl)phenyl)benzamide with N-(4-acetylphenyl)nicotinamide, showcasing the versatility of nicotinamide derivatives in drug design and development (Elkaeed et al., 2022).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including N-[2-(aminocarbonyl)phenyl]nicotinamide, has been optimized using Density Functional Theory (DFT). These studies confirm the stability and reactivity of these compounds, providing insights into their potential as pharmacophores (Elkaeed et al., 2022).

Chemical Reactions and Properties

Nicotinamide derivatives participate in a variety of chemical reactions, including aminocarbonylation, which is pivotal for creating N-substituted nicotinamides of biological importance. Takács et al. (2007) demonstrated the aminocarbonylation of iodopyridines to synthesize N-substituted nicotinamides, highlighting the chemical versatility of these compounds (Takács et al., 2007).

Physical Properties Analysis

The physical properties of N-[2-(aminocarbonyl)phenyl]nicotinamide derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in drug design. The crystalline structure of these compounds often influences their pharmacokinetic and pharmacodynamic properties, affecting their efficacy as therapeutic agents.

Chemical Properties Analysis

N-[2-(aminocarbonyl)phenyl]nicotinamide and its derivatives exhibit a range of chemical properties including reactivity towards various chemical groups, stability under different conditions, and interactions with biological targets. These properties are essential for their function as inhibitors of specific enzymes or receptors in biological systems, as evidenced by their inhibitory effects against VEGFR-2 and other targets (Elkaeed et al., 2022).

作用機序

Safety and Hazards

特性

IUPAC Name |

N-(2-carbamoylphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c14-12(17)10-5-1-2-6-11(10)16-13(18)9-4-3-7-15-8-9/h1-8H,(H2,14,17)(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRRTBDEHJZEGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-carbamoylphenyl)pyridine-3-carboxamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5530531.png)

![3-bromo-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5530532.png)

![9-[(1,2-dimethyl-1H-pyrrol-3-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5530537.png)

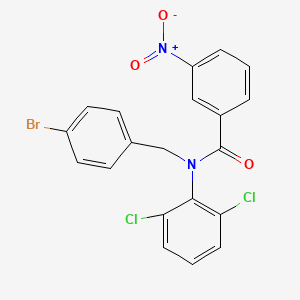

![N-(4-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5530572.png)

![9-L-norvalyl-2-[2-(4-pyridinyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5530610.png)

![2-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-1-isopropyl-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5530624.png)

![2-[(2-aminophenyl)thio]-N,N-diethylacetamide](/img/structure/B5530629.png)